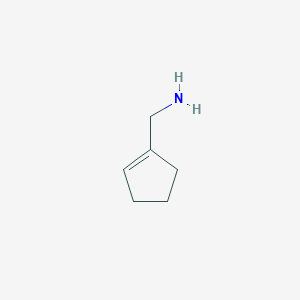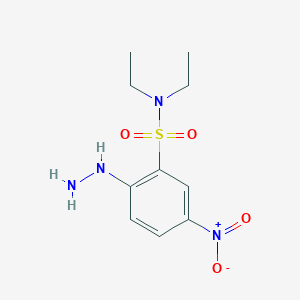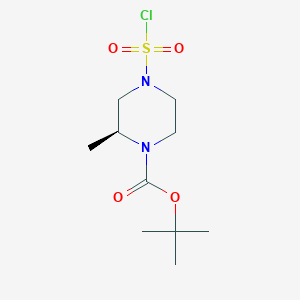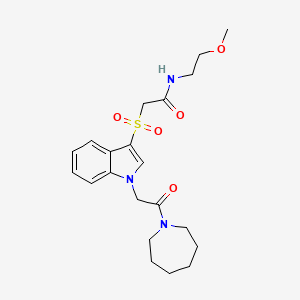![molecular formula C12H7ClF3N3O3S B2889694 (2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one CAS No. 551921-81-4](/img/structure/B2889694.png)
(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H7ClF3N3O3S and its molecular weight is 365.71. The purity is usually 95%.
BenchChem offers high-quality (2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis Approaches
Thiazolidinones, including compounds similar to the one mentioned, have been synthesized through efficient one-pot multicomponent approaches. These compounds show promising applications, notably in anticancer research due to their activity across a range of cancer cell lines (Altug et al., 2011). Such synthetic methodologies offer versatile routes to novel thiazolidinones, highlighting their utility in drug discovery and development.
Biological Evaluation and QSAR Studies
Pyridine derivatives of thiazolidin-4-ones have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Certain compounds within this series exhibited significant activity, underscoring the therapeutic potential of thiazolidinone derivatives in treating inflammation and pain (Ranga, Sharma, & Kumar, 2013). Additionally, docking simulations and quantitative structure-activity relationship (QSAR) models have provided insights into the molecular basis of their biological activities.
Synthesis and Activity of Substituted Pyridines and Purines
The design and synthesis of substituted pyridines and purines containing thiazolidinedione have been explored for their hypoglycemic and hypolipidemic activities. These studies demonstrate the compound's potential in addressing metabolic disorders, such as diabetes, by influencing triglyceride accumulation and showing promising in vivo activity (Kim et al., 2004).
Antimicrobial and Cytotoxic Activities
Novel thiazolidinone derivatives have been synthesized and assessed for their antimicrobial and cytotoxic properties. This research area highlights the compound's potential in developing new treatments for microbial infections and cancer, with certain derivatives showing considerable activity against specific bacteria and cancer cell lines (Feitoza et al., 2012).
Synthetic Utility in Heterocyclic Chemistry
Thiazolidinones serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, demonstrating their utility in creating complex molecular architectures. This synthetic versatility underscores the potential of thiazolidinones in material science and organic synthesis, providing novel pathways to heterocyclic compounds with unique properties (Behbehani & Ibrahim, 2012).
Propiedades
IUPAC Name |
(2E,5Z)-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O3S/c1-18-10(5-19(21)22)23-9(11(18)20)3-8-7(13)2-6(4-17-8)12(14,15)16/h2-5H,1H3/b9-3-,10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFWKVFPXKXVTO-CPIJYIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C[N+](=O)[O-])SC(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\[N+](=O)[O-])/S/C(=C\C2=C(C=C(C=N2)C(F)(F)F)Cl)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2889614.png)


![(1H-benzo[d]imidazol-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2889617.png)

![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)

![7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889629.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2889631.png)
![N-1,3-benzodioxol-5-yl-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2889633.png)